(Glu1)-Fibrinopeptide B, also known as Fibrinopeptide B (FPB), is a peptide fragment produced during the cleavage of fibrinogen by thrombin. It plays a crucial role in the coagulation and fibrinolytic processes. Specifically, it is involved in the formation of fibrin monomers, which are essential for blood clotting .
The synthesis of (Glu1)-Fibrinopeptide B involves the enzymatic cleavage of fibrinogen. Thrombin, a serine protease, specifically cleaves the fibrinogen molecule at the N-terminus, releasing (Glu1)-Fibrinopeptide B. This peptide serves as an indicator of coagulation activity and is closely linked to the formation of fibrin clots .
(Glu1)-Fibrinopeptide B has the following molecular formula: C66H95N19O26. Its molecular weight is approximately 1570.57 g/mol. The peptide sequence includes amino acids such as glutamic acid (Glu), arginine (Arg), lysine (Lys), and proline (Pro). The specific arrangement of these amino acids contributes to its biological function .
The primary chemical reaction involving (Glu1)-Fibrinopeptide B occurs during the conversion of fibrinogen to fibrin. Thrombin cleaves the N-terminal end of fibrinogen, releasing (Glu1)-Fibrinopeptide B. This step is crucial for fibrin monomer formation, which subsequently polymerizes to create stable fibrin clots .
The synthesis of (Glu1)-Fibrinopeptide B typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. In SPPS, the following steps are generally involved:
The molecular structure of (Glu1)-Fibrinopeptide B can be analyzed through various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peptide exhibits a specific sequence that contributes to its biological function in coagulation:
The theoretical isoelectric point (pI) of this peptide is approximately 3.68, indicating its acidic nature at physiological pH .
(Glu1)-Fibrinopeptide B participates in several chemical reactions primarily associated with blood coagulation:
The mechanism of action of (Glu1)-Fibrinopeptide B involves its role as a signaling molecule in the coagulation cascade:
The physical and chemical properties of (Glu1)-Fibrinopeptide B include:
(Glu1)-Fibrinopeptide B has several applications in scientific research:
(Glu1)-Fibrinopeptide B is a 14-amino acid peptide (Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg) derived from the N-terminus of the fibrinogen Bβ chain during thrombin-mediated proteolysis. Its primary structure begins with glutamic acid at the N-terminal position, distinguishing it from the native human fibrinopeptide B which undergoes rapid in vivo cyclization to form pyroglutamate (pGlu) at residue 1. This molecular feature is critical for its biochemical stability and function [6] [9].
The peptide contains multiple charged residues, including four glutamic acids and one aspartic acid, contributing to its acidic nature. A notable post-translational modification possibility involves phosphorylation at Serine-12, though this is not consistently observed in all preparations. The absence of glycosylation sites distinguishes it from the parent fibrinogen molecule, which exhibits complex glycosylation patterns influencing its solubility and degradation kinetics [5] [9].
Table 1: Primary Structural Features of (Glu1)-Fibrinopeptide B
Feature | Detail |
---|---|
Amino acid sequence | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg |
Residue count | 14 |
N-terminal modification | Free glutamate (non-cyclized) |
Charged residues | Glu¹, Asp⁵, Glu⁷, Glu⁸, Arg¹⁴ |
Phosphorylation site | Ser¹² (potential) |
Three-dimensional structural data on isolated (Glu1)-Fibrinopeptide B remain limited due to its conformational flexibility and small size. Nuclear Magnetic Resonance studies in aqueous solution indicate a lack of stable secondary structure, with the peptide adopting a random coil conformation under physiological conditions. This structural flexibility facilitates its biological interactions with target cells, particularly neutrophils and monocytes [4] [7].
When bound to fibrinogen during precursor state, the Bβ chain N-terminal region participates in a β-hairpin structure stabilized by multiple intrachain hydrogen bonds. Upon thrombin-mediated cleavage and release, this ordered structure is lost, enabling the exposed N-terminal motif to interact with cellular receptors. Molecular dynamics simulations suggest transient polyproline II helix formation in the Gly⁹-Phe¹⁰-Phe¹¹ segment may facilitate receptor engagement [7] [10].
Hydrodynamic characterization through analytical ultracentrifugation reveals a Stokes radius of 8.3 ± 0.4 Å, consistent with an elongated molecule rather than a globular structure. This extended conformation maximizes solvent exposure of its charged residues and may enhance its chemotactic signaling capabilities [5].
The compound exhibits well-defined physicochemical parameters essential for its research applications. Mass spectrometry confirms a monoisotopic molecular weight of 1570.57 Da (C₆₆H₉₅N₁₉O₂₆), with isotope distribution patterns matching theoretical calculations [4] [8] [9].
Its isoelectric point (pI) is calculated at 3.8 ± 0.2, reflecting the predominance of acidic residues (five carboxyl groups versus three basic groups). This strong negative charge at physiological pH influences electrophoretic mobility and chromatographic behavior. The peptide demonstrates high solubility in aqueous solutions (>10 mg/mL in water or mild buffers), though solubility decreases significantly below pH 3.0 due to protonation of carboxyl groups [3] [5] [8].
Hydropathy analysis using the GRAVY (Grand Average of Hydropathy) index yields a negative value of -1.35, classifying it as highly hydrophilic. This property facilitates its function as a soluble signaling molecule in plasma and interstitial fluids. The peptide maintains stability for >1 week in solution at 4°C, but long-term storage requires lyophilization at -20°C to prevent degradation, particularly cleavage at the Asp⁵-Asn⁶ bond [8] [9].
Table 2: Physicochemical Properties of (Glu1)-Fibrinopeptide B
Property | Value | Methodology |
---|---|---|
Molecular weight | 1570.57 Da | Mass spectrometry |
Isoelectric point (pI) | 3.8 ± 0.2 | Theoretical calculation |
Extinction coefficient | 1280 M⁻¹cm⁻¹ at 280 nm | Spectrophotometric analysis |
GRAVY index | -1.35 | Computational analysis |
Stability (lyophilized) | >12 months at -20°C | Long-term storage studies |
(Glu1)-Fibrinopeptide B differs functionally and structurally from native human fibrinopeptide B (FpB), which undergoes rapid N-terminal glutamate cyclization to pyroglutamate in vivo. This cyclization confers resistance to aminopeptidase degradation and increases receptor binding affinity approximately 3-fold compared to the non-cyclized form. The (Glu1) variant's unmodified N-terminus makes it particularly valuable for in vitro mass spectrometry applications due to predictable ionization efficiency, but less suitable for physiological receptor binding studies [6] [9].
Comparative analysis with snake venom-derived fibrinopeptide B analogs reveals significant functional divergence. Bothrops pirajai serine proteases release fibrinopeptides with only 57% sequence identity to human FpB, yet exhibit enhanced fibrinogen-clotting activity. BpirSP41 cleaves both Aα and Bβ chains with higher efficiency (minimum coagulant dose ∼3.5 μg) compared to human thrombin, demonstrating how structural variations outside the cleavage site influence enzymatic specificity [3].
The peptide also differs from fibrinopeptide A (FpA) in receptor activation profile. While FpA demonstrates platelet-activating capabilities, (Glu1)-Fibrinopeptide B specifically induces cytoskeletal actin polymerization in neutrophils and fibroblasts without triggering degranulation or superoxide production. This selective activation pattern (optimal at ∼10 nM) suggests distinct receptor signaling pathways despite the peptides' common origin from fibrinogen [4] [9].
Table 3: Comparative Analysis of Fibrinopeptide Variants
Feature | (Glu1)-Fibrinopeptide B | Native Fibrinopeptide B (pGlu form) | Snake Venom Analogs |
---|---|---|---|
N-terminal residue | Glutamic acid (free) | Pyroglutamate (cyclized) | Variable (species-dependent) |
Chemotactic potency | Moderate (EC₅₀ = 10 nM) | High (EC₅₀ = 3 nM) | Not characterized |
Enzymatic release | Thrombin | Thrombin | Snake venom proteases |
Degradation rate | Fast (aminopeptidase-sensitive) | Slow | Variable |
Mass spec utility | High (consistent ionization) | Moderate | Limited |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1